

# An In-Depth Technical Guide to the Spectral Data of Tert-Butyl Pentanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl pentanoate**. The information is presented to support compound identification, characterization, and quality control in research and development settings.

#### Introduction

**Tert-butyl pentanoate** (C<sub>9</sub>H<sub>18</sub>O<sub>2</sub>) is an ester known for its characteristic fruity aroma.[1] As with any synthesized or isolated compound, confirmation of its chemical structure and purity is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide presents a detailed analysis of the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS spectral data for **tert-butyl pentanoate**, along with generalized experimental protocols for data acquisition.

#### **Data Presentation**

The following tables summarize the key quantitative spectral data for **tert-butyl pentanoate**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy



Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
CH₃ (terminal)	~0.9	Triplet	
(CH <sub>2</sub> ) <sub>2</sub>	~1.3-1.6	Multiplet	
CH <sub>2</sub> (α to C=O)	~2.2	Triplet	_
С(СНз)з	~1.4	Singlet	_

<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon Atom	Chemical Shift (δ) ppm
C=O	~173
C(CH <sub>3</sub> ) <sub>3</sub>	~80
CH <sub>2</sub> (α to C=O)	~35
CH <sub>2</sub> (β to C=O)	~27
CH <sub>2</sub> (y to C=O)	~22
C( C H <sub>3</sub> ) <sub>3</sub>	~28
CH₃ (terminal)	~14

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~2960	Strong	C-H stretch (alkane)
~1730	Strong	C=O stretch (ester)
~1260	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)

## **Mass Spectrometry (MS)**



m/z	Relative Intensity	Proposed Fragment
158	Low	[M] <sup>+</sup> (Molecular Ion)
103	Moderate	[M - C4H9] <sup>+</sup>
85	High	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CO] <sup>+</sup>
57	Very High (Base Peak)	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
41	High	[C₃H₅] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data presented. Actual parameters may vary depending on the specific instrumentation used.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

- A sample of tert-butyl pentanoate (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹3C NMR) is accurately weighed.
- The sample is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.8 mL) in a clean, dry NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing ( $\delta$  = 0.00 ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.



• ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

#### Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of liquid tert-butyl pentanoate is placed between two clean, dry salt plates (e.g., NaCl or KBr).
- The plates are pressed together to form a thin, uniform film.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
  - A background spectrum of the empty sample compartment is recorded to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - The prepared sample is placed in the spectrometer's sample holder.
  - The sample spectrum is acquired over a typical range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented as transmittance or absorbance versus wavenumber.

### **Mass Spectrometry (MS)**

Instrumentation and Data Acquisition:

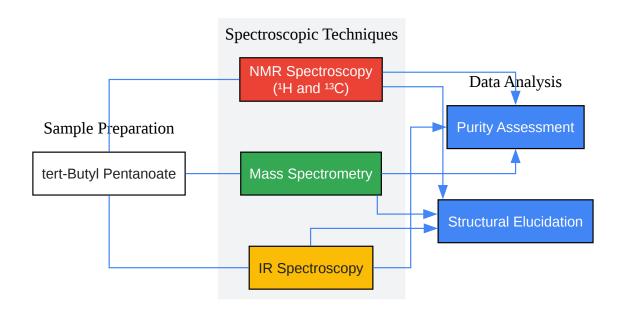
- Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Procedure:

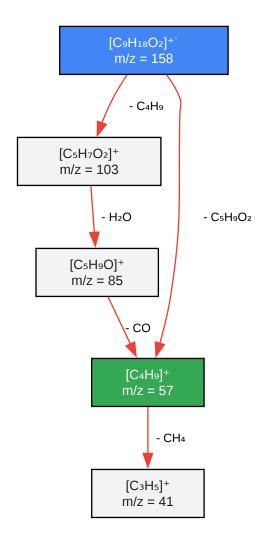


- A dilute solution of tert-butyl pentanoate is injected into the GC, where it is vaporized and separated from any impurities.
- The separated compound enters the mass spectrometer's ion source, where it is bombarded with electrons, causing ionization and fragmentation.
- The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative intensity versus m/z.

# Mandatory Visualizations Logical Relationship of Spectroscopic Analysis







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#### References

- 1. tert-Butyl pentanoate | C9H18O2 | CID 520048 PubChem [pubchem.ncbi.nlm.nih.gov]
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